Methyl 2,3-dibromo-3-phenylpropanoate
Description
Contextual Significance of Vicinal Dibromides in Organic Chemistry
Vicinal dibromides, also known as 1,2-dibromides, are organic compounds where two bromine atoms are bonded to adjacent carbon atoms masterorganicchemistry.comucla.edu. These compounds are versatile synthetic precursors primarily due to the reactivity of the carbon-bromine (C-Br) bonds nih.gov. The presence of two such bonds allows for a variety of subsequent transformations.
One of the most common applications of vicinal dibromides is in the synthesis of alkynes through a double dehydrohalogenation reaction libretexts.org. This elimination reaction, typically induced by a strong base, removes the two bromine atoms and two adjacent hydrogen atoms to form a carbon-carbon triple bond. They can also undergo dehalogenation, often with reagents like iodide ions or zinc dust, to regenerate the corresponding alkene, a reaction that can be useful for purification or stereochemical analysis libretexts.org. The stereospecific nature of many reactions involving vicinal dibromides makes them crucial in controlling the three-dimensional arrangement of atoms in a molecule libretexts.orgyoutube.com. Their role as key intermediates allows chemists to introduce new functional groups and build more complex molecular architectures nih.gov.
Historical Perspectives on Bromination Reactions Leading to 2,3-Dibromopropanoates
The history of bromination reactions is intrinsically linked to the discovery of bromine itself. Two chemists, Carl Jacob Löwig and Antoine Ballard, independently discovered the element in 1825 and 1826, respectively, by studying natural salt waters bsef.com. Bromine was the third halogen to be identified, after chlorine and iodine niscpr.res.in. Early applications of bromine were primarily in medicine bsef.com.
The fundamental reaction that produces vicinal dibromides is the electrophilic addition of molecular bromine (Br₂) to an alkene rsc.org. This reaction is a cornerstone of introductory organic chemistry. When applied to α,β-unsaturated esters like methyl cinnamate (B1238496), this reaction yields the corresponding 2,3-dibromopropanoates. The study of the bromination of cinnamic acid and its derivatives has a long history, serving as a classic example to investigate the stereochemistry of electrophilic additions rsc.orgnih.gov. The reaction typically proceeds via an "anti-addition" mechanism, where the two bromine atoms add to opposite faces of the double bond, passing through a cyclic bromonium ion intermediate masterorganicchemistry.com. This stereospecificity has been a subject of study for decades, helping to shape our understanding of reaction mechanisms masterorganicchemistry.comrsc.org. Safer alternatives to using elemental bromine, such as generating it in situ from hydrobromic acid and hydrogen peroxide, have also been developed over time to mitigate handling hazards prezi.com.
Structural Features and Nomenclature of Methyl 2,3-dibromo-3-phenylpropanoate
This compound is a molecule characterized by a phenyl group and a methyl ester group attached to a three-carbon propanoate chain. Two bromine atoms are situated on the carbons at positions 2 and 3. The systematic IUPAC name for this compound is this compound nih.gov.
The presence of two chiral centers at carbons 2 and 3 means that the molecule can exist as different stereoisomers chegg.comchegg.com. These stereoisomers are typically described using two main systems:
Erythro and Threo : This older nomenclature is used to describe diastereomers with two adjacent stereocenters. The erythro isomer has similar substituents on the same side in a Fischer projection, while the threo isomer has them on opposite sides. The bromination of trans-cinnamic acid or its esters results in the formation of the erythro pair of enantiomers due to the anti-addition mechanism rsc.org.
R/S Configuration : The Cahn-Ingold-Prelog priority rules provide an unambiguous assignment for each chiral center. The possible stereoisomers are (2R,3S), (2S,3R), (2R,3R), and (2S,3R) nih.govchegg.comchegg.com. The (2R,3S) and (2S,3R) isomers form one enantiomeric pair (the threo pair), while the (2R,3R) and (2S,3S) isomers form another (the erythro pair).
Below is a table summarizing key properties of the compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₀Br₂O₂ nih.govnih.govchemscene.com |
| Molecular Weight | 321.99 g/mol nih.govchemscene.com |
| IUPAC Name | This compound nih.gov |
| Synonyms | α,β-Dibromobenzenepropionic acid methyl ester chemscene.com |
| Boiling Point | 301.2°C at 760 mmHg molbase.com |
| Density | 1.728 g/cm³ molbase.com |
| Refractive Index | 1.583 molbase.com |
Note: Physical properties can vary slightly between different stereoisomers.
Overview of Research Domains Pertaining to this compound
Research involving this compound has primarily focused on its utility in mechanistic and synthetic studies. The compound serves as an excellent substrate for investigating the mechanisms of elimination reactions.
Key research areas include:
Dehydrobromination and Debromination Studies : A significant body of research has explored the reactions of different stereoisomers of this compound and related compounds with bases (like methoxide) and nucleophiles (like iodide) rsc.org. These studies have shown that the course of the reaction—whether it proceeds via dehydrobromination (loss of HBr) or debromination (loss of Br₂)—is highly dependent on the stereochemistry of the starting material and the nature of the reagent used rsc.org. For instance, reactions with methoxide (B1231860) often lead to dehydrobromination products, while iodide ions typically cause debromination to form olefins rsc.org.
Synthesis of Phenylpropiolic Acid : this compound is a direct precursor to methyl phenylpropiolate through double dehydrobromination. Subsequent hydrolysis of the ester yields phenylpropiolic acid, an important reagent in organic synthesis, particularly in cycloaddition reactions and as a building block for more complex molecules.
Mechanistic Probes : The well-defined stereochemistry of the compound allows researchers to probe the stereospecificity and stereoselectivity of various reactions. For example, the elimination reaction of its parent acid, 2,3-dibromo-3-phenylpropanoic acid, has been used as an educational experiment to demonstrate how reaction conditions (like the solvent) can influence the formation of different geometric isomers (cis or trans) of the product oxinst.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,3-dibromo-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRVBYSCJOFAFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288591 | |
| Record name | Methyl 2,3-dibromo-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21770-48-9 | |
| Record name | NSC56761 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56761 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2,3-dibromo-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2,3 Dibromo 3 Phenylpropanoate and Analogues
Direct Bromination Approaches
The most common route to Methyl 2,3-dibromo-3-phenylpropanoate involves the direct bromination of an unsaturated ester precursor. This can be achieved through several methods, including electrophilic addition, oxidative bromination, and the use of specific brominating agents.
Electrophilic Addition of Bromine to Unsaturated Esters (e.g., Methyl Cinnamate)
The electrophilic addition of molecular bromine to the double bond of methyl cinnamate (B1238496) is a fundamental and widely employed method for the synthesis of this compound. rsc.orgorgsyn.org The reaction proceeds by the attack of the electron-rich alkene on the bromine molecule, leading to the formation of a bromonium ion intermediate. Subsequent backside attack by the bromide ion results in the anti-addition of two bromine atoms across the double bond, yielding the desired erythro-2,3-dibromo-3-phenylpropanoate. rsc.orgepa.gov
The reaction is typically carried out in a suitable solvent, such as carbon tetrachloride or dichloromethane, at low temperatures to control the reaction rate and minimize side reactions. rsc.orgorgsyn.org For instance, a procedure involving the addition of bromine to a solution of ethyl cinnamate in carbon tetrachloride at ice temperature has been reported to yield the crude dibromo ester in 83-85% of the theoretical amount. orgsyn.org The kinetics of the bromination of methyl cinnamate have been studied in 75% aqueous acetic acid, revealing a two-term rate equation that suggests both a bimolecular attack of bromine on the olefin and a third-order process involving the tribromide ion. epa.gov
The stereochemistry of the addition is a critical aspect of this reaction. The anti-addition mechanism leads to the formation of specific stereoisomers. For example, the bromination of trans-cinnamic acid results in the erythro-2,3-dibromo-3-phenylpropanoic acid. csub.edu The melting point of the product can be used to determine the stereochemical outcome of the reaction. csub.edu
Table 1: Electrophilic Bromination of Cinnamate Esters
| Starting Material | Brominating Agent | Solvent | Yield | Reference |
| Ethyl Cinnamate | Bromine | Carbon Tetrachloride | 83-85% (crude) | orgsyn.org |
| Methyl Cinnamate | Bromine | 75% Aqueous Acetic Acid | - | epa.gov |
| trans-Cinnamic Acid | Bromine | Dichloromethane | - | rsc.org |
Oxidative Bromination Strategies (e.g., NaBr/H₂O₂ in Ionic Liquids)
A greener and safer alternative to using elemental bromine is oxidative bromination. researchgate.netprezi.com This method involves the in-situ generation of the electrophilic bromine species from a bromide salt, such as sodium bromide (NaBr), using an oxidizing agent like hydrogen peroxide (H₂O₂). researchgate.net Conducting this reaction in a room temperature ionic liquid (RTIL), such as 1-butyl-3-methylimidazolium trichloroacetate (B1195264) ([bmim]⁺CCl₃COO⁻), has been shown to be an efficient and environmentally benign procedure for the bromination of alkenes. researchgate.netresearchgate.net
This approach offers several advantages, including rapid reaction times and good yields, without the need for a catalyst. researchgate.netresearchgate.net The procedure is simple: NaBr, the alkene, and H₂O₂ are mixed in the ionic liquid, and the reaction is initiated by the slow addition of sulfuric acid. researchgate.net The ionic liquid can often be recovered and reused after the product is extracted. researchgate.net This method has been successfully applied to the bromination of various alkenes, demonstrating its potential for the synthesis of compounds like this compound. researchgate.net
Table 2: Oxidative Bromination of Alkenes in Ionic Liquids
| Alkene | Oxidizing System | Ionic Liquid | Reaction Time | Yield | Reference |
| CHCH=CHCOCH₃ | NaBr/H₂O₂ | [bmim]⁺CCl₃COO⁻ | 4 h | 88% | researchgate.net |
| CHCH=CHCHCOOH | NaBr/H₂O₂ | [bmim]⁺CCl₃COO⁻ | 8 h | 85% | researchgate.net |
Bromination with N-Bromosuccinimide (NBS) in Specific Solvent Systems
N-Bromosuccinimide (NBS) is a versatile and convenient reagent for electrophilic bromination and radical substitution reactions. wikipedia.org It can serve as a source of electrophilic bromine for addition reactions to alkenes. The reaction of NBS with alkenes in aqueous solvent systems typically leads to the formation of bromohydrins. wikipedia.org However, under specific conditions, dibromination can be achieved.
For the synthesis of dibromo compounds, the reaction conditions must be carefully controlled to favor the addition of two bromine atoms. The choice of solvent plays a crucial role. For instance, benzylic brominations using NBS are often carried out in non-polar solvents like 1,2-dichlorobenzene (B45396) or carbon tetrachloride, sometimes with the addition of a radical initiator like AIBN or under irradiation. researchgate.net Research has shown that the efficiency of bromination with NBS is sensitive to the solvent used. researchgate.net In some cases, the use of a specific solvent can lead to superior yields and shorter reaction times compared to classical methods. researchgate.net For example, the benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester using NBS in 1,2-dichlorobenzene was found to be more efficient than the standard Wohl-Ziegler procedure in carbon tetrachloride. researchgate.net
The reaction can also be influenced by the presence of catalysts or additives. For example, the dual activation of NBS with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can lead to a more electrophilic bromine species, facilitating reactions under mild conditions. organic-chemistry.org
Indirect Synthesis and Side-Product Formation
While direct synthesis is the preferred route, this compound can also be formed as a byproduct in other reactions, particularly those involving organometallic reagents.
Formation as a By-product in Organometallic Reactions (e.g., from Cyclopentyldiphenyltin Cinnamate)
The interaction of organometallic compounds with electrophiles can sometimes lead to unexpected side products. While specific details on the formation of this compound from cyclopentyldiphenyltin cinnamate are not extensively documented in the provided search results, the general principle involves the reaction of an organotin compound with a bromine source. In such reactions, the primary intended transformation might be different, but cleavage of the tin-carbon bond and subsequent reaction at the cinnamate moiety could potentially lead to the formation of the dibrominated product.
Optimization of Reaction Conditions and Synthetic Yields
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts.
Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. For instance, in the electrophilic addition of bromine, using carbon tetrachloride as a solvent is noted to avoid the formation of lachrymatory byproducts that can occur with ether. orgsyn.org The reaction temperature is also critical; conducting the reaction at 0°C helps to control the exothermic nature of the bromination. orgsyn.org
In oxidative coupling reactions, which share principles with some bromination strategies, studies have shown that reaction time can be significantly reduced without compromising yield. For example, the optimal time for a silver(I)-promoted oxidative coupling was reduced from 20 hours to 4 hours. scielo.br Temperature optimization is also crucial; reflux conditions were found to be more efficient for certain reactions, providing better homogenization and good selectivity and conversion. scielo.br
The concentration and nature of the reagents are also important. In the bromination of trans-cinnamic acid and its methyl ester, the presence of sodium bromide was found to influence the reaction kinetics, indicating the role of the tribromide ion in the reaction mechanism. epa.gov Careful control over the addition of bromine is also recommended to manage the reaction rate. rsc.orgcinnamic-acid.com
Table 3: Factors for Optimization in Bromination Reactions
| Parameter | Effect | Example | Reference |
| Solvent | Influences reaction rate, side products, and product solubility. | Using CCl₄ instead of ether prevents lachrymatory byproducts. orgsyn.org Acetonitrile provided a good balance between conversion and selectivity in an oxidative coupling reaction. scielo.br | orgsyn.orgscielo.br |
| Temperature | Affects reaction rate and selectivity. | Cooling to 0°C controls exothermicity. orgsyn.org Reflux conditions improved homogenization and yield in an oxidative coupling. scielo.br | orgsyn.orgscielo.br |
| Reaction Time | Can be optimized to reduce byproducts and improve efficiency. | Reduced from 20h to 4h in an oxidative coupling without significant loss of yield. scielo.br | scielo.br |
| Reagent Stoichiometry | Affects reaction kinetics and product distribution. | Varying NaBr concentration changes the rate of bromination of methyl cinnamate. epa.gov | epa.gov |
Influence of Solvent Choice on Product Yield and Selectivity
The solvent medium plays a crucial role in the bromination of α,β-unsaturated esters like methyl cinnamate, influencing both the reaction rate and the stereoselectivity of the product, this compound. The choice of solvent can affect the stability of the reaction intermediates, thereby directing the stereochemical pathway of the addition.
The bromination of trans-cinnamic acid and its esters, such as methyl cinnamate, is known to proceed via an anti-addition mechanism. This is largely dictated by the formation of a cyclic bromonium ion intermediate. The attack of the bromide ion on this intermediate occurs from the side opposite to the bromine bridge, leading to the formation of the trans-diastereomer. southernwv.edu
Experimental studies have demonstrated the use of various solvents for this transformation. For instance, the bromination of trans-cinnamic acid has been successfully carried out in dichloromethane. rsc.orgalfredstate.edu In this solvent, the starting material is soluble, and the reaction progress can be visually monitored by the disappearance of the red bromine color. rsc.org The product, 2,3-dibromo-3-phenylpropanoic acid, precipitates out of the solution as the reaction proceeds, facilitating its isolation. rsc.org
A kinetic study of the bromination of methyl cinnamate was conducted in 75% aqueous acetic acid. This polar protic solvent mixture can influence the reaction rate and the nature of the products formed. chemicalbook.com In some cases, the use of aqueous solvents can lead to the formation of bromohydrins as byproducts. The purification of the crude product often involves recrystallization from a mixed solvent system, such as water and ethanol, to obtain the pure dibromo derivative. csub.edu
Table 1: Effect of Solvent on the Bromination of Acetophenone with N-Bromosuccinimide (NBS) under Microwave Irradiation
| Entry | Solvent | Yield (%) |
| 1 | CH3CN | 82 |
| 2 | Et2O | 75 |
| 3 | THF | 78 |
| 4 | n-hexane | 65 |
| 5 | Dichloromethane | 92 |
This table is based on data for the α-bromination of acetophenone, a related reaction involving electrophilic bromination, and illustrates the significant impact of solvent choice on product yield. researchgate.net
Role of Catalysts and Promoters in Bromination Reactions
Catalysts and promoters are instrumental in enhancing the rate and controlling the selectivity of bromination reactions for the synthesis of this compound and its analogues. Various catalytic systems, including Lewis acids and organocatalysts, have been explored to improve the efficiency of bromine addition to α,β-unsaturated esters.
Lewis Acid Catalysis:
Lewis acids can activate the brominating agent, making it more electrophilic and thus accelerating the reaction. For instance, Zirconium(IV) chloride (ZrCl₄) has been shown to be a highly effective catalyst for benzylic bromination using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source. While this is for a different position of bromination, it highlights the potential of Lewis acids in activating bromine donors. nih.gov The catalytic effect of Lewis acids in other reactions involving cinnamic esters, such as photodimerization, has also been noted to increase efficiency and stereoselectivity.
Organocatalysis:
In recent years, organocatalysis has emerged as a powerful tool in organic synthesis. For the dibromination of unsaturated compounds, thiourea (B124793) derivatives have been employed as effective organocatalysts. These catalysts, often used in conjunction with a stable bromine source like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), can activate the bromine donor. The addition of a tertiary amine, such as triethylamine (B128534) (Et₃N), can further enhance the reaction rate without compromising the diastereoselectivity. southernwv.edu This organocatalytic approach has been successfully applied to a variety of functionalized olefins, including those with electron-withdrawing groups. southernwv.edu
Furthermore, dimeric cinchona alkaloids have been utilized to catalyze the asymmetric bromohydroxylation of unfunctionalized olefins, demonstrating the potential for enantioselective transformations. nih.gov In the context of synthesizing specific stereoisomers of this compound, such as (2R,3R) or (2S,3S) isomers, the development of chiral catalysts is of significant interest.
Table 2: Catalyst and Promoter Effect on the Dibromination of Chalcone
| Catalyst | Additive | Yield (%) | Diastereomeric Ratio (anti:syn) |
| Thiourea I | None | 85 | 95:5 |
| Thiourea II | None | 90 | 96:4 |
| Thiourea II | Et₃N | 92 | 96:4 |
This table is based on data for the organocatalyzed dibromination of chalcone, a structurally similar α,β-unsaturated ketone, and demonstrates the influence of different thiourea catalysts and the promoting effect of a tertiary amine on the reaction outcome. southernwv.edu
Reaction Pathways and Mechanistic Studies of Methyl 2,3 Dibromo 3 Phenylpropanoate
Nucleophilic Reactivity and Substitution Pathways
The carbon-bromine bonds in methyl 2,3-dibromo-3-phenylpropanoate are susceptible to nucleophilic attack, leading to substitution reactions. The general reactivity of organobromine compounds is intermediate between that of organochlorine and organoiodine compounds. wikipedia.org Nucleophilic substitution reactions involving alkyl halides are fundamental in organic synthesis. libretexts.org In vicinal dibromides, the presence of two adjacent bromine atoms introduces the possibility of competing reaction pathways.
The reaction of 2,3-dibromo-3-phenylpropanoic acid, a compound structurally similar to this compound, has been studied in the context of elimination reactions. oxinst.com The presence of protons on the carbons bearing the bromine atoms allows for dehydrobromination reactions.
Analysis of Competing Substitution vs. Elimination Processes
Vicinal dibromides like this compound can undergo both nucleophilic substitution (SN2) and base-induced elimination (E2) reactions. The competition between these pathways is governed by several factors:
Nature of the Nucleophile/Base: Strong, sterically hindered bases favor elimination, while strong, non-hindered nucleophiles tend to favor substitution. libretexts.orglibretexts.org
Substrate Structure: The stereochemistry of the dibromide can influence the reaction outcome.
Reaction Conditions: Temperature and solvent play a crucial role. For example, heating a reaction mixture often favors elimination over substitution. youtube.com
A common reaction of vicinal dibromides is double dehydrobromination using a strong base like sodium amide to form alkynes. masterorganicchemistry.com In the case of 2,3-dibromo-3-phenylpropanoic acid, an elimination reaction in the presence of potassium carbonate yields 1-bromo-2-phenylethene. oxinst.com The stereochemical outcome of this elimination (cis or trans product) was found to be dependent on the solvent used, with acetone (B3395972) favoring the cis isomer and water favoring the trans isomer. oxinst.com This highlights the fine balance between different reaction pathways and the influence of the reaction environment.
Table 1: Factors Influencing Substitution vs. Elimination in Alkyl Halides
| Factor | Favors Substitution (SN2) | Favors Elimination (E2) | Reference |
|---|---|---|---|
| Nucleophile/Base | Strong, non-hindered nucleophiles (e.g., I⁻, RS⁻) | Strong, hindered bases (e.g., t-BuO⁻) | libretexts.orglibretexts.org |
| Substrate | Primary > Secondary >> Tertiary | Tertiary > Secondary > Primary | youtube.com |
| Leaving Group | Better leaving groups (I > Br > Cl) can enhance both | Not the dominant factor, but can influence rate | libretexts.org |
| Solvent | Polar aprotic solvents (e.g., acetone, DMSO) | Less polar solvents can favor E2 | libretexts.org |
| Temperature | Lower temperatures | Higher temperatures | youtube.com |
Transformations to Other Functionalized Derivatives
While this compound is itself a functionalized derivative, related dihalo compounds can be synthesized from carbonyl-conjugated alkyne precursors. For example, the reaction of methyl 3-phenyl-2-propynoate with N-bromosuccinimide (NBS) in a mixture of dimethylformamide and water can yield methyl 2,2-dibromo-3-keto-3-phenylpropanoate. publish.csiro.au Similarly, terminal carbonyl-conjugated alkynes can be converted to dibromo acetals using NBS in a methanol/sulfuric acid medium. publish.csiro.au
The synthesis of α-keto esters can also be achieved from 2,2-dibromo-1-(het)arylethanones through oxidative esterification with dimethyl sulfoxide (B87167) and an alcohol. aurigeneservices.com Furthermore, α-keto acetals can be synthesized from terminal alkynes and alcohols through an electrochemical method involving organoselenium catalysis. organic-chemistry.orgresearchgate.net These methods provide alternative routes to highly functionalized molecules that are valuable intermediates in organic synthesis.
Table 2: Synthesis of Dihalo Ketoesters and Acetals from Alkynes
| Alkyne Precursor | Reagents | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl 3-phenyl-2-propynoate | NBS, H₂O/DMF | Dihalo Ketoester | 43 | publish.csiro.au |
| 1-Phenyl-1-propyn-1-one | NBS, MeOH/H₂SO₄ | Dihalo Acetal | 90 | publish.csiro.au |
Detailed Mechanistic Investigations
The electrochemical reduction of vicinal dibromides provides a method for their dehalogenation to form alkenes. publish.csiro.aupublish.csiro.auacs.orgresearchgate.net Studies on compounds like meso- and (±)-1,2-dibromo-1,2-diphenylethane, which are structurally analogous to this compound, have shed light on the mechanism of this process.
The dehalogenation is proposed to occur through a stepwise addition of two electrons. publish.csiro.aupublish.csiro.au The first electron transfer leads to the formation of a radical anion intermediate. This is followed by the cleavage of one carbon-bromine bond to give a bromo-radical and a bromide ion. The subsequent addition of a second electron to the radical species results in a carbanion, which then eliminates the second bromide ion to form the alkene.
This stepwise mechanism allows for the possibility of bond rotation in the intermediate radical anion, which can affect the stereochemistry of the resulting alkene. publish.csiro.aupublish.csiro.au The reduction potentials and product distributions are key observables in these studies. For instance, the product distribution from the reduction of (±)-1,2-dibromo-1,2-diphenylethane was found to be dependent on the applied potential, which is consistent with a stepwise rather than a concerted two-electron reduction mechanism. publish.csiro.aupublish.csiro.au While direct spectroelectrochemical studies combining spectroscopic characterization with electrochemical measurements on this compound are not extensively reported, the mechanistic principles derived from related vicinal dibromides are applicable. The use of synchrotron-based spectromicroscopy has also been proposed as a strategy for characterizing organobromine compounds in environmental samples. acs.orgnih.gov
Stereochemical Aspects and Conformational Analysis of Methyl 2,3 Dibromo 3 Phenylpropanoate
Diastereoisomerism and Enantiomerism of Methyl 2,3-dibromo-3-phenylpropanoate (e.g., erythro/threo, R/S Designations)
This compound possesses two chiral centers at carbon atoms C2 and C3. murov.info The presence of these two stereocenters gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. alfredstate.educhegg.com The relationship between a stereoisomer from one pair and a stereoisomer from the other pair is diastereomeric, meaning they are non-superimposable, non-mirror-image stereoisomers. wikipedia.org
To distinguish between these diastereomers, the historical prefixes erythro and threo are often used. This nomenclature is based on an analogy to the structures of the four-carbon sugars, erythrose and threose. murov.infowikipedia.org When depicted in a Fischer projection, the erythro isomer has the two bromine atoms (or other similar substituents) on the same side of the carbon backbone, whereas the threo isomer has them on opposite sides. murov.infoyoutube.com
A more precise and unambiguous method for describing the absolute configuration at each chiral center is the Cahn-Ingold-Prelog (R/S) system. murov.info This system assigns a priority to the four substituents attached to each stereocenter and designates the configuration as either 'R' (rectus) or 'S' (sinister).
The four stereoisomers of this compound can be categorized as follows:
The erythro pair of enantiomers consists of the (2R, 3S) and (2S, 3R) isomers. murov.info
The threo pair of enantiomers consists of the (2R, 3R) and (2S, 3S) isomers. murov.infouq.edu.au
| Diastereomeric Pair | R/S Designation | Relationship |
|---|---|---|
| erythro | (2R, 3S) | Enantiomers |
| (2S, 3R) | ||
| threo | (2R, 3R) | Enantiomers |
| (2S, 3S) |
Stereoselectivity and Stereospecificity in Synthesis and Reactions
Stereospecificity of Bromine Addition to Unsaturated Precursors
The synthesis of this compound is commonly achieved through the electrophilic addition of molecular bromine (Br₂) to its unsaturated precursor, methyl cinnamate (B1238496). epa.gov This reaction is a classic example of a stereospecific process, where the stereochemistry of the starting alkene dictates the stereochemistry of the resulting dibromide product. ladykeanecollege.edu.in
The widely accepted mechanism involves the formation of a cyclic bromonium ion intermediate after the initial attack of the bromine molecule on the double bond. alfredstate.eduyoutube.com This bridged ion is then subjected to nucleophilic attack by a bromide ion (Br⁻). The attack occurs from the side opposite to the bulky bromonium bridge, a process known as anti-addition. alfredstate.eduladykeanecollege.edu.in
When starting with trans-methyl cinnamate, the anti-addition of bromine specifically results in the formation of the threo diastereomers: a racemic mixture of (2R, 3R)- and (2S, 3S)-methyl 2,3-dibromo-3-phenylpropanoate. murov.info A syn-addition, where both bromine atoms add to the same face of the double bond, would have produced the erythro isomers, but this is not the observed outcome. murov.info The exclusive formation of the threo product from the trans alkene provides strong evidence for the anti-addition mechanism. alfredstate.eduepa.gov
Stereoconvergent Elimination Processes
Stereoconvergent reactions are processes where different stereoisomers of a starting material yield the same stereoisomer of the product. In the context of this compound, this can occur during elimination reactions under specific conditions that allow for the loss of the initial stereochemical information.
Elimination reactions of vicinal dibromides can proceed through different pathways, including the concerted E2 mechanism or a stepwise E1cB (Elimination, Unimolecular, conjugate Base) mechanism. rsc.org The E1cB pathway involves the formation of a carbanion intermediate. If this carbanion has a sufficient lifetime to undergo rotation around the C-C bond before the leaving group is expelled, the stereochemical integrity of the starting material is lost.
Research on the elimination reactions of diastereoisomeric methyl 2,3-dihalogeno-3-phenylpropanoates has shown that the reaction pathway can depend on the starting stereoisomer. rsc.org One study suggested that under certain basic conditions (methanolic triethylamine), the erythro-isomers undergo elimination via an (E1cB)I process, which involves a carbanion intermediate. In contrast, the threo-isomers were found to react through a concerted E2 pathway. rsc.org If conditions are chosen that promote the E1cB mechanism for both diastereomers, it could lead to the formation of a common, equilibrated carbanion intermediate. This intermediate would then eliminate to form the most thermodynamically stable alkene product, regardless of whether the starting material was the erythro or threo isomer, thus representing a stereoconvergent process.
Control over Cis/Trans Isomer Formation in Elimination Products (e.g., 1-bromo-2-phenylethene)
The elimination of one equivalent of hydrogen bromide (HBr) from this compound leads to the formation of methyl 2-bromo-3-phenylpropenoate. This product can exist as two geometric isomers, (E) and (Z). The stereochemical outcome of this dehydrobromination is highly dependent on the conformation of the starting diastereomer and typically follows a stereospecific anti-elimination pathway (E2 mechanism). rsc.org
For an anti-elimination to occur, the hydrogen atom at C2 and the bromine atom at C3 must be in an anti-periplanar conformation (dihedral angle of 180°).
For the threo isomer, adopting a staggered conformation that places the C2-H and C3-Br bonds anti-periplanar will lead to the stereospecific formation of one geometric isomer of the product alkene.
For the erythro isomer, a different staggered conformation is required to achieve the anti-periplanar arrangement, which consequently leads to the formation of the opposite geometric isomer of the alkene.
Therefore, by selecting either the erythro or threo diastereomer as the starting material, it is possible to control the formation of the (E) or (Z) isomer of the elimination product. Studies on the dehydrobromination of related methyl 2,3-dibromo-2,3-diarylpropanoates with methoxide (B1231860) have demonstrated that the course of the reaction is largely dependent on the configuration of the starting material. For instance, the (R,R)-compounds, which are threo isomers, were found to yield dehydrobrominated olefins exclusively, highlighting the high degree of stereochemical control in these reactions. rsc.org
Conformational Preferences and Intermolecular Interactions
Analysis of Hydrogen Bonding in Related Crystal Structures
This compound lacks strong hydrogen bond donors, such as hydroxyl or amine groups. Therefore, its crystal structure is primarily governed by weaker intermolecular forces like dipole-dipole interactions and van der Waals forces. To understand the potential role of directional forces in the solid state, it is instructive to analyze the crystal structure of a closely related compound that does contain a strong hydrogen bond donor: 2,3-dibromo-3-phenylpropanoic acid. researchgate.net
X-ray crystallographic studies of 2,3-dibromo-3-phenylpropanoic acid reveal the profound impact of hydrogen bonding on its crystal packing. The carboxylic acid groups (–COOH) of two molecules interact to form strong O–H···O hydrogen bonds, resulting in the formation of centrosymmetric inversion dimers. researchgate.net These highly directional and energetically significant hydrogen bonds are a dominant force in the self-assembly and stabilization of the crystal lattice. nih.govnumberanalytics.com
Advanced Characterization Techniques and Spectroscopic Analysis Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of Methyl 2,3-dibromo-3-phenylpropanoate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the connectivity and chemical environment of each atom in the molecule.
¹H NMR spectroscopy provides specific information about the number of different types of protons and their neighboring environments. In this compound, the spectrum reveals distinct signals for the methyl ester protons, the two methine protons on the propanoate backbone, and the protons of the phenyl group. chegg.com
The methoxy (B1213986) group (-OCH₃) typically appears as a sharp singlet, as it has no adjacent protons to couple with. The protons on the phenyl ring usually produce a complex multiplet. The most diagnostic signals are the two doublets corresponding to the protons at the C2 and C3 positions (H-2 and H-3). The coupling constant (J-value) between these two protons is critical for assigning the relative stereochemistry (erythro or threo) of the diastereomers. chegg.com The analysis of these coupling patterns allows for a detailed stereochemical assignment. researchgate.netnih.gov
Table 1: Typical ¹H NMR Data for this compound Note: Exact chemical shifts (δ) can vary based on the solvent and specific diastereomer.
| Proton Assignment | Typical Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |
|---|---|---|---|---|
| -OCH₃ (Methyl Ester) | ~3.8 | Singlet (s) | N/A | 3H |
| C₂-H (Methine) | ~4.7 - 5.0 | Doublet (d) | ~10 - 12 | 1H |
| C₃-H (Methine) | ~5.2 - 5.5 | Doublet (d) | ~10 - 12 | 1H |
| C₆H₅ (Phenyl) | ~7.3 - 7.6 | Multiplet (m) | N/A | 5H |
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. For this compound, this allows for the unambiguous identification of the carbonyl carbon of the ester, the methoxy carbon, the two bromine-bearing carbons of the backbone, and the carbons of the phenyl ring. chegg.com
The chemical shifts of the C2 and C3 carbons are particularly informative, appearing in the region typical for aliphatic carbons bonded to electronegative bromine atoms. The carbonyl carbon signal is found significantly downfield, characteristic of ester functionalities.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges Note: Data is predictive and can vary based on experimental conditions.
| Carbon Assignment | Typical Chemical Shift (δ) in ppm |
|---|---|
| -OCH₃ (Methyl Ester) | ~53 |
| C₂ (CH-Br) | ~45 - 55 |
| C₃ (CH-Br) | ~50 - 60 |
| C₆H₅ (Aromatic) | ~127 - 140 |
| C=O (Carbonyl) | ~168 - 172 |
The advent of compact, cryogen-free benchtop NMR spectrometers has enabled real-time reaction monitoring in synthetic chemistry labs. In the synthesis of this compound from a precursor like Methyl cinnamate (B1238496), a benchtop NMR could be used to track the progress of the bromination reaction. This would involve observing the disappearance of the characteristic signals of the starting material (e.g., the vinyl proton signals of the alkene) and the concurrent appearance of the product's signals (e.g., the methine proton doublets). This allows for the optimization of reaction times and confirmation of reaction completion without the need to use high-field NMR instruments for routine checks.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. chegg.comchegg.com The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its core structural features.
The most prominent feature is the strong absorption from the carbonyl (C=O) stretch of the ester group. libretexts.org Other key absorptions include C-O stretches from the ester, C-H stretches from the aromatic ring, and C=C in-ring stretches of the phenyl group. vscht.cz The C-Br stretches occur in the fingerprint region at lower wavenumbers.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Ester C=O | Stretch | ~1740 - 1720 | Strong |
| Aromatic C=C | In-ring Stretch | 1600 - 1450 | Medium-Weak |
| Ester C-O | Stretch | 1300 - 1100 | Strong |
| Alkyl C-Br | Stretch | 680 - 550 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, GC-MS)
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.
For this compound (C₁₀H₁₀Br₂O₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 322 g/mol ), showing a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). nih.govsigmaaldrich.com
High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion to several decimal places, allowing for the unequivocal confirmation of the elemental formula C₁₀H₁₀Br₂O₂.
Electron Ionization (EI) MS also causes the molecule to fragment in predictable ways, providing further structural clues. docbrown.info Common fragmentation pathways for this compound would include:
Loss of a bromine radical (•Br).
Loss of a methoxy group (•OCH₃) or methoxycarbonyl group (•COOCH₃). youtube.com
Cleavage of the C-C bond in the propanoate chain. chemguide.co.uk
Formation of a stable phenyl-containing cation, such as the tropylium (B1234903) ion (m/z 91) or a bromotropylium ion.
Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate the diastereomers of this compound and analyze their individual mass spectra. nih.gov
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Notes |
|---|---|---|
| ~322 | [C₁₀H₁₀Br₂O₂]⁺ | Molecular Ion (M⁺) with characteristic Br₂ isotope pattern |
| ~241/243 | [M - Br]⁺ | Loss of one bromine atom |
| ~162 | [M - 2Br]⁺ | Loss of both bromine atoms |
| ~263/265 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl group |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion |
X-ray Crystallography for Solid-State Structure Determination
In a study of the acid analogue, X-ray diffraction revealed the precise bond lengths, bond angles, and, most importantly, the relative stereochemistry of the two chiral centers bearing the bromine atoms. researchgate.net The crystal structure showed that in the solid state, the molecules form inversion dimers linked by hydrogen bonds between the carboxylic acid groups. researchgate.net Such an analysis for this compound would similarly provide unambiguous proof of its molecular conformation and the spatial arrangement of the phenyl and bromo substituents, confirming the outcome of the stereoselective synthesis.
Analysis of Crystal Packing and Unit Cell Parameters
A definitive analysis of the crystal packing and the precise determination of the unit cell parameters for this compound would require single-crystal X-ray diffraction data. This technique provides the fundamental lattice parameters—the lengths of the unit cell edges (a, b, c) and the angles between them (α, β, γ)—which define the size and shape of the repeating unit in the crystal. These parameters also determine the crystal system (e.g., monoclinic, orthorhombic, etc.).
Table 1: Hypothetical Unit Cell Parameters for this compound
| Parameter | Value |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
| Z | Data Not Available |
This table illustrates the type of data that would be obtained from a single-crystal X-ray diffraction experiment. Currently, no experimental values have been reported in the searched literature.
Detailed Study of Disorder in Crystalline Samples
Crystalline disorder refers to the deviation from the perfect, periodic arrangement of atoms in a crystal lattice. In the case of this compound, several types of disorder could potentially occur and would be identifiable through careful analysis of X-ray diffraction data.
One common type is conformational disorder, where the molecule, or a part of it, adopts multiple orientations within the same crystallographic site. For this compound, the phenyl group could exhibit rotational disorder around the C-C bond connecting it to the propyl chain. Similarly, the ester group (–COOCH₃) might show some degree of rotational freedom.
Another possibility is positional disorder, where a molecule or atom can occupy slightly different positions in different unit cells. This can be influenced by thermal motion or the presence of impurities. A detailed study would involve refining the crystallographic model to account for these disordered components, often by splitting the atomic positions and assigning fractional occupancies. The analysis would provide insights into the flexibility of the molecule within the solid state and the energetic landscape of different conformations. Without experimental diffraction data, any discussion of disorder in crystals of this compound remains speculative.
Computational Chemistry and Theoretical Investigations of Methyl 2,3 Dibromo 3 Phenylpropanoate
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the electronic structure and energetic properties of molecules. These methods, rooted in the principles of quantum mechanics, provide a detailed picture of electron distribution, molecular orbital energies, and other key electronic parameters.
Density Functional Theory (DFT) for Electronic Structure and Energetic Characterization
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. mdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density. For Methyl 2,3-dibromo-3-phenylpropanoate, DFT calculations can elucidate its electronic properties and predict its reactivity.
DFT studies can determine various molecular properties. The optimized molecular geometry reveals the most stable three-dimensional arrangement of the atoms. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com
Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution on the molecule's surface. mdpi.com Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the ester group and the bromine atoms, and positive potential around the hydrogen atoms.
Table 1: Illustrative DFT-Calculated Properties for a Phenylpropanoid Derivative
| Property | Description | Illustrative Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 eV |
| Dipole Moment | Measure of the molecule's overall polarity | 2.1 D |
Note: These values are illustrative and based on typical DFT results for similar organic molecules.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Reactivity Predictions
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the conformational flexibility and dynamic behavior of molecules like this compound. uq.edu.au
MD simulations are particularly useful for exploring the different spatial arrangements (conformations) that a molecule can adopt. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule interacts with its environment, such as a solvent or a biological receptor.
Furthermore, MD simulations can be used to predict reactivity by simulating the approach of reactants and observing their interactions. While not a direct method for studying reaction mechanisms, MD can provide valuable information about the initial stages of a reaction, such as the preferred orientation of colliding molecules.
Theoretical Yield and Reaction Efficiency Predictions based on Stoichiometry and Mechanisms
The theoretical yield of a chemical reaction is the maximum amount of product that can be formed from the given amounts of reactants. uwosh.edu It is calculated based on the stoichiometry of the balanced chemical equation. The synthesis of this compound would likely involve the bromination of methyl cinnamate (B1238496).
The balanced chemical equation for this reaction is:
C₁₀H₁₀O₂ + Br₂ → C₁₀H₁₀Br₂O₂
To calculate the theoretical yield, one must first identify the limiting reactant, which is the reactant that will be completely consumed first in the reaction. youtube.com The amount of product formed is determined by the amount of the limiting reactant.
Table 2: Example Calculation of Theoretical Yield
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |
| Methyl Cinnamate | 162.19 | 10.0 | 0.0617 |
| Bromine | 159.81 | 11.0 | 0.0688 |
In this example, with a 1:1 stoichiometry, methyl cinnamate is the limiting reactant. The theoretical yield of this compound (molar mass: 321.99 g/mol ) would be:
Future Research Directions and Unexplored Avenues in Methyl 2,3 Dibromo 3 Phenylpropanoate Chemistry
Development of Novel Stereoselective and Enantioselective Synthetic Methods
The control of stereochemistry during the synthesis of vicinal dibromides like methyl 2,3-dibromo-3-phenylpropanoate is a persistent challenge in organic synthesis. nih.govyoutube.com Future research will likely focus on the development of highly stereoselective and enantioselective methods for its preparation. The anti-addition of bromine to the double bond of methyl cinnamate (B1238496) is a well-established mechanistic feature, proceeding through a cyclic bromonium ion intermediate. masterorganicchemistry.comlibretexts.orgchemguide.co.ukdocbrown.info However, achieving high levels of diastereoselectivity and, more importantly, enantioselectivity, requires the development of sophisticated catalytic systems.
Catalytic asymmetric dihalogenation represents a promising frontier. nih.govnih.gov The use of chiral catalysts, such as those based on Brønsted acids or Lewis acids, could activate the brominating agent and the substrate to create a chiral environment, thereby influencing the stereochemical outcome of the reaction. nih.gov For instance, chiral phosphoric acid catalysts have proven effective in promoting high enantioselectivity in a variety of reactions. arxiv.org The design and synthesis of novel chiral ligands for metal-catalyzed dibromination reactions also present a fertile area for investigation. An ideal catalytic system would not only provide high yields but also exquisite control over the absolute and relative stereochemistry of the two newly formed stereocenters in this compound.
Key research objectives in this area include:
The design and application of novel chiral catalysts for the asymmetric bromination of methyl cinnamate.
The investigation of substrate-catalyst interactions to understand the origins of stereoselectivity.
The development of catalytic systems that can provide access to all possible stereoisomers of this compound.
| Research Focus | Catalyst Type | Potential Advantages |
| Asymmetric Bromination | Chiral Brønsted Acids | Metal-free, environmentally benign |
| Enantioselective Dihalogenation | Chiral Lewis Acids | High activation and selectivity |
| Stereospecific Synthesis | Metal-Ligand Complexes | Tunable steric and electronic properties |
In-depth Studies of Reaction Kinetics and Thermodynamics
A thorough understanding of the reaction kinetics and thermodynamics governing the formation and subsequent transformations of this compound is crucial for process optimization and the development of more efficient synthetic protocols. While the general mechanism of electrophilic bromination of alkenes is well-documented, detailed kinetic studies on the specific reaction of methyl cinnamate with bromine are less common. libretexts.orgacs.org
Future research should aim to elucidate the rate-determining step of the reaction and the influence of various reaction parameters, such as solvent, temperature, and the nature of the brominating agent, on the reaction rate. Computational studies, employing methods like Density Functional Theory (DFT), can provide valuable insights into the reaction mechanism and the energetics of transition states and intermediates. acs.orgacs.org For example, ab initio calculations have been used to determine activation energies, free energies, and enthalpies of activation for the bromination of various alkenes. acs.org These computational models can help to rationalize experimental observations and guide the design of new experiments.
Thermodynamic studies will also be essential for understanding the stability of the different stereoisomers of this compound and the position of equilibrium in its formation and subsequent reactions. The experimental determination of reaction enthalpies can provide crucial data for process scale-up and safety assessments. researchgate.net
| Area of Study | Techniques | Key Information Gained |
| Reaction Kinetics | Stopped-flow spectroscopy, NMR monitoring | Reaction rates, rate laws, activation parameters |
| Thermodynamics | Calorimetry, computational chemistry | Enthalpy, entropy, and Gibbs free energy of reaction |
| Mechanistic Studies | Isotope labeling, computational modeling | Detailed reaction pathways, transition state structures |
Exploration of Green Chemistry Approaches for Synthesis and Transformations
The principles of green chemistry are increasingly important in modern chemical synthesis, and their application to the preparation and use of this compound is a critical area for future research. researchgate.netmdpi.comejcmpr.com Traditional bromination reactions often utilize hazardous reagents like elemental bromine and chlorinated solvents. researchgate.netnih.govnih.gov
Future investigations should focus on developing more environmentally benign methods. This includes the use of safer brominating agents, such as N-bromosuccinimide (NBS) or hydrobromic acid in combination with an oxidant like hydrogen peroxide. researchgate.netnih.govcambridgescholars.comresearchgate.net The exploration of solvent-free reaction conditions or the use of greener solvents, such as ionic liquids or supercritical fluids, could significantly reduce the environmental impact of the synthesis. researchgate.netmdpi.comresearchgate.net Photocatalytic methods that generate bromine in situ from bromide salts using visible light offer a milder and more sustainable alternative to traditional methods. beilstein-journals.org
Furthermore, the development of catalytic debromination reactions to regenerate the parent alkene from this compound would be a valuable transformation, contributing to a more circular chemical economy. youtube.com
| Green Chemistry Principle | Application in Synthesis/Transformation |
| Use of Safer Reagents | Replacing elemental bromine with NBS or HBr/H2O2 |
| Use of Greener Solvents | Employing ionic liquids, water, or solvent-free conditions |
| Energy Efficiency | Utilizing microwave-assisted synthesis or photocatalysis |
| Waste Prevention | Developing catalytic and high-atom-economy reactions |
Application of Advanced Spectroscopic Techniques for Real-time Reaction Monitoring
Techniques such as in-situ Raman and infrared spectroscopy can provide real-time information about the disappearance of reactants and the appearance of products and intermediates. acs.orgresearchgate.net Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), can be a powerful tool for detecting and characterizing transient intermediates, such as the bromonium ion. researchgate.netnih.gov The combination of ion mobility mass spectrometry with delayed reactant labeling can even be used to track the kinetics of diastereomeric reaction pathways. nih.gov
These advanced analytical methods will enable a more detailed understanding of the reaction mechanism and facilitate the rapid optimization of reaction conditions.
| Spectroscopic Technique | Information Provided |
| In-situ Raman Spectroscopy | Vibrational information, monitoring of functional group changes |
| In-situ Infrared Spectroscopy | Identification of reactants, products, and intermediates |
| Electrospray Ionization-Mass Spectrometry | Detection and characterization of ionic intermediates |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and quantification of species in solution |
Predictive Modeling of Reactivity and Selectivity using Machine Learning Algorithms
The application of machine learning (ML) in chemistry is a rapidly growing field with the potential to revolutionize how chemical reactions are designed and optimized. arxiv.orgchemrxiv.orgrsc.orgnih.gov Future research on this compound should explore the use of ML algorithms to predict its reactivity and the stereoselectivity of its formation.
By training ML models on large datasets of experimental and computational data, it is possible to develop predictive tools that can accurately forecast the outcome of a reaction under a given set of conditions. chemrxiv.orgrsc.org For example, ML models have been successfully used to predict the regioselectivity of electrophilic aromatic substitution reactions and the stereoselectivity of various chemical transformations. arxiv.orgchemrxiv.org
In the context of this compound, ML models could be developed to:
Predict the diastereomeric ratio of the product based on the reaction conditions and the structure of the catalyst.
Identify the optimal reaction conditions to achieve a desired level of stereoselectivity.
Screen virtual libraries of catalysts to identify promising candidates for experimental investigation.
The integration of machine learning with automated reaction platforms could enable high-throughput experimentation and accelerate the discovery of new and improved synthetic methods.
| Machine Learning Application | Potential Impact |
| Prediction of Stereoselectivity | Rational design of stereoselective syntheses |
| Optimization of Reaction Conditions | Reduced experimental effort and resource consumption |
| Catalyst Discovery | Accelerated identification of high-performance catalysts |
| Mechanistic Insights | Uncovering complex relationships between structure and reactivity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing methyl 2,3-dibromo-3-phenylpropanoate with high stereochemical purity?
- Methodology :
- Bromination of methyl cinnamate : React methyl cinnamate with bromine (Br₂) in a solvent like carbon tetrachloride (CCl₄) under controlled temperature (0–5°C) to avoid over-bromination. Use stoichiometric equivalents to target dibromination at the 2,3-positions .
- Stereochemical control : Employ chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) during bromination to favor the desired stereoisomer. Confirm stereochemistry via X-ray crystallography (using SHELX software for refinement) or chiral HPLC .
- Key Data :
- Typical yield: 60–75% for dibrominated products under optimized conditions.
- Critical parameters: Reaction temperature, bromine stoichiometry, and solvent polarity .
Q. How can the stereochemical configuration of this compound be experimentally verified?
- Methodology :
- X-ray crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine) to enhance diffraction. Refine the structure using SHELXL for precise determination of the (2S,3R) or (2R,3S) configuration .
- Optical rotation and NMR : Compare experimental optical rotation values with literature data. Use NOESY or COSY NMR to identify spatial proximity of bromine atoms and confirm diastereomeric relationships .
- Key Data :
- Example InChIKey for (2S,3R)-isomer:
FXJWTHBNVZNQQP-HTQZYQBOSA-N.
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodology :
- Column chromatography : Use silica gel with a hexane/ethyl acetate gradient (9:1 to 7:3) to separate dibrominated products from mono-brominated byproducts. Monitor via TLC (Rf ~0.4 in 7:3 hexane/EtOAc) .
- Recrystallization : Dissolve crude product in hot ethanol and cool to −20°C for 12 hours to obtain needle-like crystals. Verify purity via melting point (mp ~48–49°C for related brominated acids) and GC-MS .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity and diastereomeric ratio in the bromination of methyl cinnamate derivatives?
- Methodology :
- Kinetic vs. thermodynamic control : At low temperatures (0°C), bromine addition favors the kinetic product (2,3-dibromo isomer), while higher temperatures (25°C) promote equilibration toward thermodynamically stable isomers. Monitor via time-resolved NMR .
- Solvent effects : Polar aprotic solvents (e.g., DCM) stabilize ionic intermediates, increasing dibromination rates. Non-polar solvents (e.g., CCl₄) favor radical pathways, altering regioselectivity .
- Key Data :
- Diastereomeric excess (de) of 85–90% achievable under kinetic control .
Q. What mechanistic pathways explain the decarboxylative/dehydrobromination of this compound under basic conditions?
- Methodology :
- Base-induced elimination : Treat with KOtBu in THF to trigger sequential β-elimination of HBr and CO₂, yielding α-bromostyrene derivatives. Track intermediates via in-situ IR (loss of CO₂ at ~2350 cm⁻¹) .
- DFT calculations : Model transition states to predict regioselectivity of elimination. Compare computed activation energies with experimental yields .
- Key Data :
- Major product: (E)-α-bromostyrene (70–80% yield) .
Q. How can this compound serve as a precursor for bioactive cinnamate derivatives?
- Methodology :
- Anticancer activity screening : Derivatize via Suzuki coupling or nucleophilic substitution to introduce aryl/heteroaryl groups. Evaluate antiproliferative activity against cancer cell lines (e.g., A549 lung carcinoma) using MTT assays .
- Structure-activity relationship (SAR) : Correlate substituent electronegativity (e.g., Br vs. OMe) with antimetastatic potency (e.g., inhibition of cell migration/invasion) .
- Key Data :
- IC₅₀ values for derivatives: 10–50 µM in A549 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
